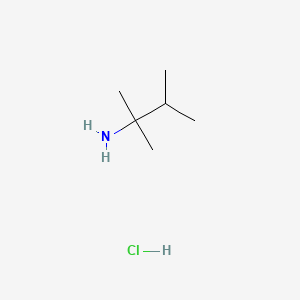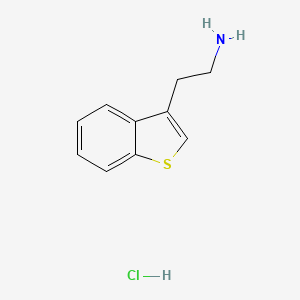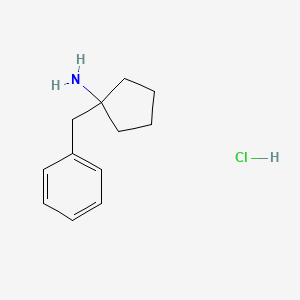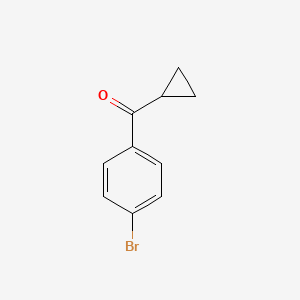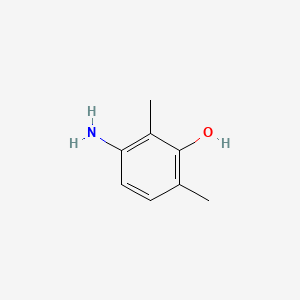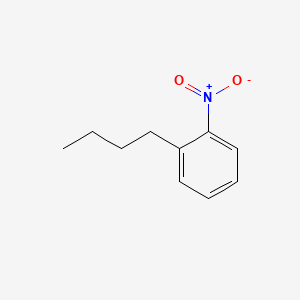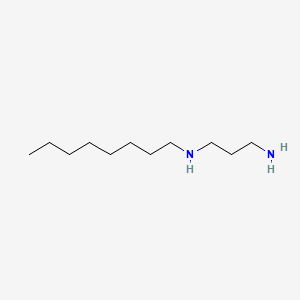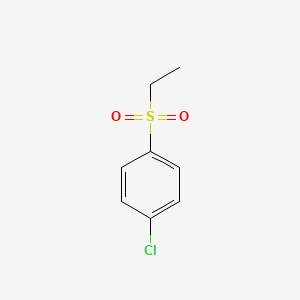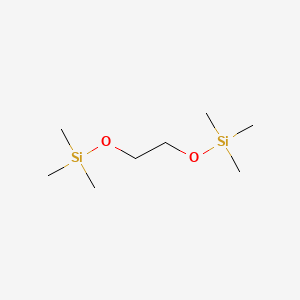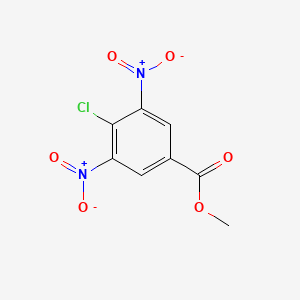
4-氯-3,5-二硝基苯甲酸甲酯
概述
描述
Methyl 4-chloro-3,5-dinitrobenzoate, also known as 4-chloro-3,5-dinitrobenzoic acid methyl ester, is an organic compound that is widely used in various scientific and industrial applications. This compound is a derivative of benzoic acid and is composed of a methyl group attached to a chlorine atom attached to two nitro groups attached to a benzene ring. It is a colorless solid that is soluble in ether, benzene, and chloroform. It is also used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
科学研究应用
动力学和平衡研究
4-氯-3,5-二硝基苯甲酸甲酯与各种溶剂混合物中的氢氧化物离子反应已被研究。Crampton 和 Greenhalgh (1986) 研究了该化合物的动力学和平衡数据,揭示了羰基和芳基碳原子进攻之间的竞争,受溶剂组成的影响(Crampton & Greenhalgh, 1986)。
亲核取代研究
Muthukrishnan、Kannan 和 Swaminathan (1974) 探索了邻羧酸盐基团参与涉及 4-氯-3,5-二硝基苯甲酸甲酯的芳香亲核取代。这项研究强调了通过亲核取代形成各种芳香族化合物,强调了邻羧酸盐基团的作用(Muthukrishnan, Kannan, & Swaminathan, 1974)。
分子结构分析
Vasconcelos 等人(2006 年)研究了 3,5-二硝基苯甲酸甲酯的分子结构,深入了解了通过氢键形成复杂的三维骨架结构。这项研究对于理解类似化合物的分子相互作用和结构构型非常重要(Vasconcelos et al., 2006)。
亲核取代反应机理
Y. Hasegawa (1984) 对 4-甲氧基-3,5-二硝基苯甲酸甲酯与正丁胺的反应进行了研究,揭示了中间配合物的形成和分解。这项研究有助于理解类似亲核取代过程的反应机理(Hasegawa, 1984)。
高能化合物合成
Dalinger 等人(2012 年)研究了使用 4-氯-3,5-二硝基吡唑合成 4-取代 3,5-二硝基吡唑,探索了在各种亲核试剂作用下的转化。他们的研究提供了一种制备此类化合物的途径,该化合物可用于高能材料合成(Dalinger et al., 2012)。
溶解度和分子相互作用研究
Qian 等人(2019 年)和其他人的研究重点是各种化合物(包括 3,5-二硝基苯甲酸)在不同溶剂中的溶解度。这些研究提供了对类似化合物的溶解度特性和分子相互作用的见解(Qian et al., 2019)。
酶促脱卤
Thiele、Müller 和 Lingens (1988) 探索了氯化硝基芳香族化合物的酶促脱卤,包括 4-氯-3,5-二硝基苯甲酸甲酯。他们的发现有助于理解涉及此类化合物的生物过程(Thiele, Müller, & Lingens, 1988)。
作用机制
Target of Action
Methyl 4-chloro-3,5-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has been found to inhibit the growth of all strains of Candida albicans .
Mode of Action
MDNB interacts with its targets by inhibiting their growth. The molecular modeling study suggests that MDNB may interfere with various cellular processes in Candida albicans .
Biochemical Pathways
The molecular modeling study suggests that it may interfere with the synthesis of ergosterol , a key component of the fungal cell membrane. Disruption of ergosterol synthesis can lead to changes in the permeability and fluidity of the fungal cell membrane, ultimately leading to cell death .
Pharmacokinetics
The compound’s molecular weight (26059 g/mol) and its linear formula (C8H5ClN2O6) suggest that it may have good bioavailability .
Result of Action
The result of MDNB’s action is the inhibition of the growth of Candida albicans, leading to its potential use as an antifungal agent . The compound has been found to inhibit the growth of all strains of Candida albicans at minimum inhibitory concentrations of 0.27–1.10 mM .
安全和危害
生化分析
Biochemical Properties
Methyl 4-chloro-3,5-dinitrobenzoate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses and detoxification pathways. The compound can act as a substrate for certain reductases, leading to the reduction of its nitro groups to amino groups. This interaction is crucial for understanding the detoxification mechanisms in cells .
Cellular Effects
Methyl 4-chloro-3,5-dinitrobenzoate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-chloro-3,5-dinitrobenzoate involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain reductases, preventing the reduction of nitro groups to amino groups. This inhibition can result in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-chloro-3,5-dinitrobenzoate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to Methyl 4-chloro-3,5-dinitrobenzoate can result in persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of Methyl 4-chloro-3,5-dinitrobenzoate vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can induce toxicity and adverse effects. These effects include oxidative damage, disruption of cellular metabolism, and alterations in gene expression. It is important to determine the threshold dose to avoid toxic effects in animal studies .
Metabolic Pathways
Methyl 4-chloro-3,5-dinitrobenzoate is involved in various metabolic pathways. It can be metabolized by enzymes such as reductases and oxidases, leading to the formation of different metabolites. These metabolic pathways are crucial for understanding the compound’s effects on metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is also important for its metabolic transformation .
Transport and Distribution
The transport and distribution of Methyl 4-chloro-3,5-dinitrobenzoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s distribution and its effects on cellular function .
Subcellular Localization
Methyl 4-chloro-3,5-dinitrobenzoate exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding its subcellular localization is crucial for elucidating its mechanism of action .
属性
IUPAC Name |
methyl 4-chloro-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFTUQWRBJBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180221 | |
| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2552-45-6 | |
| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2552-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-CHLORO-3,5-DINITROBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 4-chloro-3,5-dinitrobenzoate particularly reactive with hydroxide ions?
A: The presence of the nitro groups (-NO2) and the ester group (-COOCH3) at specific positions on the benzene ring significantly influences the reactivity of Methyl 4-chloro-3,5-dinitrobenzoate [, ]. These electron-withdrawing groups increase the electrophilicity of the ring, making it susceptible to nucleophilic attack by hydroxide ions (OH-). This attack can occur at two main sites: the carbonyl carbon of the ester group and the ring carbon bearing the chlorine atom.
Q2: How does the solvent system affect the reaction pathway of Methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions?
A: Studies using dimethyl sulfoxide-water mixtures as solvents revealed a fascinating competition between attack at the carbonyl carbon and the aryl carbon []. As the proportion of dimethyl sulfoxide increases, attack at the aryl carbon (specifically, the carbon attached to chlorine) becomes more favored. This suggests that solvent polarity plays a crucial role in influencing the reaction pathway and ultimately, the product distribution.
Q3: Can you elaborate on the structural features of Methyl 4-chloro-3,5-dinitrobenzoate based on the research?
A: X-ray crystallography studies provided detailed insights into the molecule's structure []. The two nitro groups and the ester group are not coplanar with the benzene ring but are twisted out of plane. Specifically, the nitro groups form dihedral angles of 29.6° and 82.3° with the benzene ring, while the ester group makes an angle of 13.7°. This non-planarity is likely due to steric hindrance between these substituents. Furthermore, the crystal structure reveals weak C-H⋯O interactions, indicating potential intermolecular interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


